Ripretinib (DCC-2618) is a novel, orally administered, tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of advanced gastrointestinal stromal tumors (GISTs). [, ] It is classified as a type II kinase inhibitor, distinguished by its ability to bind to the inactive conformation of kinase enzymes. [] This binding mode grants ripretinib a broader spectrum of activity against both primary and secondary mutations in KIT and platelet-derived growth factor receptor α (PDGFRA) compared to type I kinase inhibitors. [, ] Ripretinib is specifically designed to inhibit a wide range of KIT and PDGFRA mutations commonly found in GISTs, including primary mutations in KIT exons 9, 11, 13, 14, 17, and 18, as well as PDGFRA exon 18 mutations. [, ] In scientific research, ripretinib serves as a valuable tool for investigating the molecular mechanisms underlying GIST pathogenesis and drug resistance, while also paving the way for the development of more effective targeted therapies. [, ]
Ripretinib is classified as a kinase inhibitor and is specifically designed to address drug resistance in cancer therapy. It has undergone extensive clinical trials, demonstrating significant improvements in progression-free survival rates compared to placebo in patients previously treated with multiple tyrosine kinase inhibitors .
The synthesis of Ripretinib involves several key steps, starting with the condensation of an ester compound (RIPR-001) with 6-chloro-4-nitronicotinaldehyde (RIPR-002). This is followed by the reduction of the nitro group to form the desired product. The synthesis process is characterized by specific reaction conditions that optimize yield and purity .
Ripretinib's molecular structure is complex, featuring multiple functional groups that contribute to its biological activity. The compound's structure can be described as follows:
The three-dimensional conformation of Ripretinib can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interaction potential with biological targets.
Ripretinib undergoes several chemical reactions that are crucial for its function as a kinase inhibitor. These include:
Ripretinib exerts its therapeutic effects through a multi-faceted mechanism:
Clinical studies have demonstrated that patients receiving Ripretinib exhibit reduced tumor burden and improved survival outcomes compared to those on placebo.
The physical and chemical properties of Ripretinib are essential for understanding its behavior in biological systems:
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess the purity and stability of Ripretinib formulations over time.
Ripretinib's primary application lies in oncology, specifically for treating advanced GISTs resistant to other therapies. Its development reflects a broader trend towards targeted therapies that address specific molecular alterations in cancer cells.
Beyond its clinical applications, Ripretinib serves as a valuable research tool in studying kinase inhibition mechanisms and drug resistance phenomena in cancer biology. Its unique properties make it suitable for further exploration in combination therapies aimed at enhancing treatment efficacy against various malignancies .
Gastrointestinal stromal tumors (GISTs) represent the most common mesenchymal malignancies of the gastrointestinal tract, with an annual incidence of 10–15 cases per million individuals [1] [2]. These tumors originate from the interstitial cells of Cajal (ICCs) and are molecularly characterized by oncogenic driver mutations that constitutively activate receptor tyrosine kinases (RTKs), leading to uncontrolled cellular proliferation and survival [1] [3]. Approximately 95% of GISTs express KIT (CD117), while 5–10% demonstrate platelet-derived growth factor receptor alpha (PDGFRA) mutations [2] [6]. The remaining 10–15% are classified as KIT/PDGFRA wild-type (WT) GISTs, a heterogeneous subgroup driven by alternative molecular alterations such as mutations in BRAF, NF1, RAS family genes, succinate dehydrogenase (SDH) deficiencies, or NTRK fusions [1] [6].
KIT and PDGFRA mutations occur in mutually exclusive patterns and are considered the primary oncogenic drivers in most GISTs. These gain-of-function mutations cluster in specific functional domains:
Less frequent primary mutations include KIT exons 13 and 17 (1% each) and PDGFRA exons 12 and 14 (<1%) [3] [7]. Following TKI treatment, secondary resistance mutations emerge predominantly in the kinase domains (KIT exons 13/14: ATP-binding pocket; exons 17/18: A-loop), observed in 56% and 41% of resistant cases, respectively [7] [10]. This molecular heterogeneity—both within individual tumors (spatial heterogeneity) and between metastatic sites (temporal heterogeneity)—presents a major therapeutic challenge [1] [9].
Table 1: Molecular Classification of GIST and Mutation Frequencies
Gene/Exon | Domain Affected | Primary Mutation Frequency | Secondary Mutation Frequency | Clinical Significance |
---|---|---|---|---|
KIT Exon 9 | Extracellular dimerization | 10% | Rare | Reduced imatinib sensitivity; requires higher doses |
KIT Exon 11 | Juxtamembrane | 60–70% | Rare | High imatinib sensitivity; best prognosis |
KIT Exon 13 | ATP-binding pocket | 1% | 56% | Common resistance site (e.g., V654A) |
KIT Exon 17 | Activation loop | 1% | 41% | Common resistance site (e.g., D816V) |
PDGFRA Exon 18 | Activation loop | 6% | 3% | Innate imatinib resistance (D842V) |
Wild-Type | N/A | 10–15% | N/A | SDH-deficient, NF1-related, or other drivers |
The therapeutic landscape for advanced GIST has evolved significantly since the introduction of imatinib in 2002, which revolutionized management by targeting KIT/PDGFRA oncogenic signaling [1] [3]. Imatinib demonstrated a median progression-free survival (mPFS) of 18 months and median overall survival (mOS) of 57 months in advanced GIST—a dramatic improvement over the pre-TKI era where mOS was 10–20 months [3] [6]. However, resistance inevitably develops, with 40% of patients progressing within 20–24 months due to secondary mutations [1] [3].
Second-line sunitinib (approved 2006) and third-line regorafenib (approved 2012) provided incremental benefits but with modest efficacy:
The sequential use of these TKIs established a treatment algorithm, but their limitations stemmed from: 1) Narrow spectrums of activity against heterogeneous resistance mutations; 2) Inability to inhibit PDGFRA D842V; and 3) Inter-/intra-tumor heterogeneity driving cross-resistance [1] [7]. Avapritinib addressed the unmet need for PDGFRA D842V-mutant GIST (first-line approval), but resistance persisted in later lines due to new secondary mutations [3] [6]. Thus, the development of broad-spectrum inhibitors capable of targeting diverse KIT/PDGFRA mutants became imperative.
Despite advances in TKI therapy, significant challenges remained in managing advanced GIST:
These limitations underscored the need for a novel TKI capable of broadly inhibiting diverse primary and secondary KIT/PDGFRA mutants, particularly those involving the A-loop.
Ripretinib (DCC-2618) emerged as a structurally distinct "switch-control" kinase inhibitor engineered to address the molecular heterogeneity of resistant GIST [1] [10]. Unlike conventional type II TKIs that bind the inactive conformation, ripretinib employs a dual mechanism:
This novel mechanism enables broad inhibition of >80 KIT and PDGFRA variants in preclinical models, including activation loop mutations (KIT exons 17/18; PDGFRA D842V) and ATP-binding pocket mutants (KIT exons 13/14) that confer resistance to earlier TKIs [10] [15]. Ripretinib received FDA approval in 2020 as fourth-line therapy based on the phase III INVICTUS trial, which demonstrated a mPFS of 6.3 months vs. 1.0 month for placebo (HR 0.15; P<0.0001) in heavily pretreated GIST [1] [7].
Recent clinical developments have expanded its positioning:
Table 2: Ripretinib's Clinical Efficacy Across Key GIST Subgroups
Population | Study | Comparison | Median PFS (Months) | Hazard Ratio (HR) | ORR |
---|---|---|---|---|---|
≥4th-line (All comers) | INVICTUS [7] | Ripretinib vs Placebo | 6.3 vs 1.0 | 0.15 (P<0.0001) | 9.4% vs 0% |
KIT Exon 11 mutants | INVICTUS [7] | Ripretinib vs Placebo | 7.3 vs 1.0 | 0.11 (P<0.0001) | 13.3% vs 0% |
KIT Exon 9 mutants | INVICTUS [7] | Ripretinib vs Placebo | 5.5 vs 0.9 | 0.21 (P=0.0023) | 0% vs 0% |
KIT Exon 11 + 17/18 (ctDNA) | INTRIGUE [9] | Ripretinib vs Sunitinib | 14.2 vs 1.5 | 0.22 (P<0.0001) | 44.4% vs 0% |
Wild-Type KIT/PDGFRA | INVICTUS [7] | Ripretinib vs Placebo | 2.0–23.0 vs 0.9–10.1 | Not reported | 8.3% vs 0% |
Ripretinib thus represents a paradigm shift in targeting the conformational plasticity of KIT/PDGFRA kinases, filling a critical therapeutic gap for multidrug-resistant GIST and enabling a precision medicine approach based on mutation profiling.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7